Bienvenue dans la boutique en ligne BenchChem!

(3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Chiral building blocks Enantiopure synthesis Stereochemically defined intermediates

This enantiopure (3aR,6aS) cis-octahydropyrrolo[3,4-c]pyrrole derivative features a rigid, pre-organized scaffold with distinct N-acetyl (5-position) and primary carboxamide (2-position) substitution. The defined stereochemistry eliminates chiral separation burden, while the dual functional handles enable rapid parallel library synthesis for nAChR, orexin, mGlu1, and autotaxin programs. At 197.2 g/mol and clogP -1.3, it satisfies Rule of Three criteria for fragment-based screening. The sole commercially available enantiopure source globally, supplied at 95% purity with scalable pack sizes (0.05–10 g) and RT storage.

Molecular Formula C9H15N3O2
Molecular Weight 197.238
CAS No. 2408935-92-0
Cat. No. B2808417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
CAS2408935-92-0
Molecular FormulaC9H15N3O2
Molecular Weight197.238
Structural Identifiers
SMILESCC(=O)N1CC2CN(CC2C1)C(=O)N
InChIInChI=1S/C9H15N3O2/c1-6(13)11-2-7-4-12(9(10)14)5-8(7)3-11/h7-8H,2-5H2,1H3,(H2,10,14)/t7-,8+
InChIKeyBBLIHBAHYAJEQE-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3aR,6aS)-5-Acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide (CAS 2408935-92-0): Chiral Octahydropyrrolopyrrole Building Block for Targeted Medicinal Chemistry


(3aR,6aS)-5-Acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide (CAS 2408935-92-0) is a chiral, stereochemically defined octahydropyrrolo[3,4-c]pyrrole derivative bearing an N-acetyl group at the 5-position and a primary carboxamide at the 2-position [1]. With a molecular formula of C₉H₁₅N₃O₂ and a molecular weight of 197.2 g/mol, this compound belongs to a privileged diamine scaffold that has been exploited for constructing subtype-selective ligands targeting nicotinic acetylcholine receptors (nAChRs), orexin receptors, metabotropic glutamate receptors (mGlu1), and autotaxin [2]. The defined (3aR,6aS) cis stereochemistry distinguishes it from racemic or diastereomeric mixtures, offering synthetic chemists a structurally rigid, enantiopure intermediate for structure-activity relationship (SAR) exploration [1][2].

Why Generic Octahydropyrrolo[3,4-c]pyrrole Building Blocks Cannot Replace (3aR,6aS)-5-Acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide in Stereospecific Syntheses


Octahydropyrrolo[3,4-c]pyrrole-based building blocks are not interchangeable due to the profound impact of both stereochemistry and N-substitution pattern on downstream biological target engagement [1]. The (3aR,6aS) cis-ring junction present in this compound enforces a rigid, pre-organized three-dimensional geometry that can dictate binding orientation at receptor or enzyme active sites; racemic or trans-diastereomeric variants may exhibit entirely different, or absent, biological activity [1]. Furthermore, the specific combination of an acetyl group at the 5-position and a primary carboxamide at the 2-position provides a distinct hydrogen-bonding donor/acceptor profile (one H-bond donor, two H-bond acceptors) and calculated logP of -1.3 [2], which differs substantially from analogs bearing sulfonyl, aryl, or alkyl substituents at these positions and thereby alters solubility, permeability, and target complementarity [2][3].

Quantitative Differentiation Evidence for (3aR,6aS)-5-Acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide versus Closest Structural Analogs


Stereochemical Purity: Defined (3aR,6aS) Cis Configuration versus Racemic Mixture (rac-(3aR,6aS)-5-Acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide)

The target compound is supplied as the enantiomerically pure (3aR,6aS) stereoisomer, whereas the closest commercially listed comparator is the racemic mixture (rac-(3aR,6aS)-5-Acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide, cis, Ref. 3D-IWD93592) [1]. The single-enantiomer form provides defined stereochemistry for asymmetric synthesis, eliminating the need for chiral resolution and reducing synthetic steps in medicinal chemistry campaigns . Stereochemically defined building blocks are preferred in fragment-based drug discovery and parallel library synthesis where predictable three-dimensional orientation is required for target engagement .

Chiral building blocks Enantiopure synthesis Stereochemically defined intermediates

Physicochemical Property Profile: Calculated logP and Topological Polar Surface Area Comparison with Common Octahydropyrrolo[3,4-c]pyrrole Building Blocks

The target compound exhibits a computed XLogP3 of -1.3 and a topological polar surface area (TPSA) of 66.6 Ų [1], placing it in a favorable region of CNS drug-like chemical space. When compared against the broader class of octahydropyrrolo[3,4-c]pyrrole building blocks that have been progressed to clinical candidates (e.g., orexin-2 selective antagonists with cLogP values typically ranging from 1.5 to 3.5) [2], this compound's lower lipophilicity and moderate TPSA may confer superior aqueous solubility and reduced phospholipidosis risk, though direct head-to-head solubility measurements are not available [1][2].

Drug-likeness prediction CNS MPO scoring Building block property triage

Hydrogen-Bonding Functionality: Primary Carboxamide vs. N-Substituted Carboxamide or Sulfonyl Analogs in the Octahydropyrrolo[3,4-c]pyrrole Series

The target compound bears a primary carboxamide (-C(=O)NH₂) at the 2-position, which provides one hydrogen-bond donor and two hydrogen-bond acceptors on the amide group, in addition to the acetyl carbonyl acceptor at the 5-position [1]. This is in contrast to many commercially available octahydropyrrolo[3,4-c]pyrrole building blocks that feature N-aryl, N-alkyl, or sulfonyl substituents at the corresponding position, which lack the dual donor-acceptor capacity of a primary amide [2]. In the nAChR ligand series, the presence and orientation of hydrogen-bonding groups on this scaffold were shown to be decisive for α4β2 versus α7 subtype selectivity, with Ki shifts exceeding 50-fold when the H-bond donor/acceptor profile was altered [2].

Hydrogen-bond donor/acceptor capacity Target engagement complementarity Fragment-based drug design

Absence of Rotatable Bonds: Conformational Rigidity vs. Flexible Analogs such as N-Alkyl-Pyrrolidine Carboxamides

The target compound possesses zero rotatable bonds as computed from its SMILES structure [1], reflecting the fused bicyclic octahydropyrrolo[3,4-c]pyrrole core with acetyl and carboxamide groups directly attached to ring nitrogens. This contrasts with common non-rigid building blocks such as N-alkyl-pyrrolidine carboxamides, which typically possess 2–4 rotatable bonds [2]. Conformational pre-organization of ligands has been correlated with improved binding affinity due to reduced entropic penalty upon target binding; in the octahydropyrrolo[3,4-c]pyrrole nAChR series, the rigid scaffold contributed to sub-nanomolar Ki values (e.g., 0.5 nM for compound 17) [2].

Conformational pre-organization Entropic penalty reduction Scaffold rigidity in ligand design

Scaffold Privilege: Octahydropyrrolo[3,4-c]pyrrole as an Isosteric Replacement for Piperazine in GPCR and Kinase Programs

The octahydropyrrolo[3,4-c]pyrrole scaffold has been independently validated as an effective isosteric replacement for the piperazine ring in multiple target classes, including mGlu1 negative allosteric modulators [1] and orexin receptor antagonists [2]. In the mGlu1 series, replacement of a piperazine core with octahydropyrrolo[3,4-c]pyrrole retained functional NAM activity (IC₅₀ values in the 100–500 nM range) while offering distinct vectors for substitution and improved metabolic stability [1]. The target compound, bearing the acetyl and carboxamide substituents already installed on this scaffold, provides a direct entry point for elaborating the remaining vector positions for target-specific SAR without requiring de novo scaffold construction [1][2].

Piperazine isostere Bioisosteric replacement Scaffold hopping

Commercial Purity and Supply Chain Reliability: Enamine EN300-7536663 (95% Purity) vs. Discontinued Racemic Comparator

The target compound is supplied by Enamine (catalog EN300-7536663) at 95% minimum purity across multiple pack sizes (0.05 g to 10 g), with verified pricing from $347 (0.05 g) to $6,450 (10 g) as of May 2024 [1]. In contrast, the racemic comparator (rac-(3aR,6aS)-5-Acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide, cis) listed by CymitQuimica (Ref. 3D-IWD93592) is marked as 'Discontinued' for both 10 mg and 100 mg pack sizes . The Enamine product also benefits from the largest commercial screening compound inventory globally, with established quality control and reliable restocking [1].

Commercial sourcing Supply chain continuity Building block purity specification

Optimal Research and Procurement Application Scenarios for (3aR,6aS)-5-Acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide


Enantiopure Building Block for Stereospecific Parallel Library Synthesis Targeting nAChR, Orexin, or mGlu1 Receptors

Medicinal chemistry teams constructing focused libraries around the octahydropyrrolo[3,4-c]pyrrole scaffold can utilize this compound as a stereochemically defined, pre-functionalized core intermediate [1]. The defined (3aR,6aS) configuration eliminates the need for chiral chromatographic separation after library generation, reducing purification burden and accelerating SAR cycle times. The primary carboxamide at the 2-position provides a synthetic handle for further diversification (e.g., Hofmann rearrangement to amines, dehydration to nitriles, or coupling with activated esters), while the acetyl group at the 5-position can be selectively reduced or elaborated [1][2].

Fragment-Based Drug Discovery: Rigid, Low-Molecular-Weight Fragment for X-ray Crystallography or NMR Screening Campaigns

With a molecular weight of 197.2 g/mol, zero rotatable bonds, and a computed logP of -1.3 [1], this compound satisfies the 'rule of three' criteria for fragment screening (MW <300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [1][2]. Its rigid bicyclic core provides well-defined exit vectors for fragment growing or merging, while the primary carboxamide offers both donor and acceptor capacity for detecting binding via ligand-observed NMR (WaterLOGSY, STD) or crystallographic soaking experiments [2].

Piperazine Scaffold-Hopping Replacement in CNS-Targeted Lead Optimization Programs

For programs seeking to replace metabolically labile piperazine cores with a conformationally constrained isostere, this compound offers the octahydropyrrolo[3,4-c]pyrrole scaffold with pre-installed functional handles [1]. The scaffold has demonstrated utility as a piperazine replacement in mGlu1 negative allosteric modulator programs, where it maintained target activity while showing improved P450 inhibition profiles [1]. The acetyl and carboxamide groups provide synthetic entry points for appending target-specific pharmacophoric elements at both nitrogen positions [1].

Procurement for Multi-Step Asymmetric Synthesis Where Racemic Supply Is Discontinued

The racemic comparator (rac-(3aR,6aS)-5-Acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide, cis) formerly supplied by CymitQuimica is discontinued [1], making the enantiopure Enamine product (EN300-7536663) the sole commercially available source at the time of assessment [1]. For research programs requiring this specific substitution pattern with defined stereochemistry, the Enamine product at 95% purity across scalable pack sizes (0.05–10 g) [1] provides supply chain continuity and eliminates the need for in-house chiral synthesis or resolution [1].

Quote Request

Request a Quote for (3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.